molecular formula C14H15NO3S B6417757 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-63-6

2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6417757
CAS No.: 1058491-63-6
M. Wt: 277.34 g/mol
InChI Key: TVNCRNWSANLUJC-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzene ring and a thiophen-3-ylmethyl group attached to the amide nitrogen. This compound combines electron-donating methoxy groups with a sulfur-containing heterocyclic moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-11-3-4-12(13(7-11)18-2)14(16)15-8-10-5-6-19-9-10/h3-7,9H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNCRNWSANLUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C, H₂

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit notable anti-inflammatory effects. The mechanism of action is likely related to the inhibition of specific enzymes involved in inflammatory pathways, potentially modulating cytokine release and other mediators .

Anticancer Research

The compound's ability to interact with biological targets suggests it may inhibit cancer cell proliferation. Research indicates that compounds featuring thiophene rings often demonstrate cytotoxic effects against various cancer cell lines. Further investigation into its mechanism could reveal pathways involved in apoptosis or cell cycle arrest .

Case Study 1: Synthesis and SAR Analysis

A structure-activity relationship (SAR) study demonstrated that modifications to the benzamide core can significantly influence biological activity. In this study, various substituents were tested for their binding affinity to dopamine receptors, indicating potential applications in neuropharmacology .

Comparative Analysis Table

CompoundTarget ActivityMechanismReferences
2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamideAnti-inflammatoryEnzyme inhibition
Related BenzamidesAnticancerCell cycle modulation
Thiophene DerivativesAntimicrobialMembrane disruption

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on the Benzamide Core

Methoxy vs. Hydroxy Groups

  • In contrast, the 2,4-dimethoxy groups in the target compound increase lipophilicity and electron density, which may improve metabolic stability and membrane permeability but reduce hydrogen-bonding capacity .
  • WW-III-55 (N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide) : This compound shares the thiophen-3-ylbenzamide core but lacks methoxy groups. Its D3 receptor partial agonism (Ki = 2.3 nM for D3 vs. 98 nM for D2) highlights the importance of the thiophene moiety in receptor selectivity. The target compound’s dimethoxy groups may further modulate receptor affinity or pharmacokinetics .

Table 1: Substituent Impact on Benzamide Derivatives

Compound Substituents on Benzamide Key Functional Groups Biological Activity (Receptor Affinity)
Target Compound 2,4-Dimethoxy Thiophen-3-ylmethyl Not reported (hypothesized D3/D2 activity)
WW-III-55 None Thiophen-3-yl D3 partial agonist (Ki = 2.3 nM)
Rip-B 2-Hydroxy Phenethylamine Serotonin 5-HT4 agonism (weaker than parent)
Mosapride 4-Amino-5-chloro-2-ethoxy Morpholinylmethyl Gastroprokinetic (5-HT4 agonist)
Thiophene Substitution Patterns
  • Position and Linkage: The target compound’s thiophen-3-ylmethyl group differs from analogs like N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide (), where the thiophene is para to the amide.
  • Electronic Effects : Thiophene’s electron-rich nature may enhance π-π stacking with aromatic residues in receptor binding sites. The 3-yl position may optimize steric compatibility compared to 2-yl isomers .

Table 2: Thiophene-Containing Benzamides

Compound Thiophene Position Linkage to Benzamide Notable Properties
Target Compound 3-yl N-CH2- Flexible linker, dimethoxy groups
WW-III-55 3-yl Benzamide para High D3 selectivity
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide 3-yl Benzamide para Intermediate for piperazine derivatives

Biological Activity

2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzamide core with two methoxy groups at the 2 and 4 positions and a thiophen-3-yl substituent. This structural arrangement is significant for its biological interactions.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Various studies have documented the antibacterial and antifungal properties of benzamide derivatives. For example, thiazole derivatives related to benzamides have demonstrated significant antimicrobial effects against various pathogens, suggesting that similar structures may also possess such properties .
  • Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory activity by modulating cytokine production and inflammatory pathways. For instance, some benzamide derivatives have shown the ability to inhibit pro-inflammatory cytokines in macrophage models .

Table of Biological Activities

Activity TypeReference SourceObserved Effects
Antibacterial Effective against Gram-positive bacteria
Antifungal Inhibition of fungal growth in vitro
Anti-inflammatory Reduction in IL-6 and IL-23 levels in macrophages

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzamide derivatives, including those with thiophene substitutions. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against various bacterial strains, outperforming standard antibiotics like vancomycin in some cases .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, the compound was tested in THP-1 macrophages. It was found that treatment with related compounds led to significant downregulation of pro-inflammatory cytokines (IL-6 and IL-23), suggesting potential therapeutic applications in inflammatory diseases such as psoriasis .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cytokine Modulation : The compound appears to influence the signaling pathways involved in inflammation, particularly through the inhibition of MAPK and NF-kB pathways.
  • Antimicrobial Targets : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

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